2-(Bromomethyl)-4-methylbenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-4-methylbenzo[d]oxazole is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methylbenzo[d]oxazole typically involves the bromination of 4-methylbenzoxazole. One common method is the reaction of 4-methylbenzoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of 4-methylbenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)-4-methylbenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and fluorescent dyes for biological imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the methyl group at the 4-position.
4-Methylbenzo[d]oxazole: Lacks the bromomethyl group at the 2-position.
2-(Chloromethyl)-4-methylbenzo[d]oxazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-4-methylbenzo[d]oxazole is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and electronic properties.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |
InChI Key |
YYTSPCMTOVYHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CBr |
Origin of Product |
United States |
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